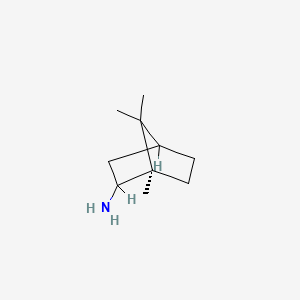

(R)-bornylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7?,8?,10-/m0/s1 |

InChI Key |

MDFWXZBEVCOVIO-KTOWXAHTSA-N |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2N |

Canonical SMILES |

CC1(C2CCC1(C(C2)N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data for (R)-bornylamine: A Technical Guide

This in-depth technical guide provides a summary of the expected spectroscopic data for (R)-bornylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who are working with this or structurally related compounds. Due to the limited availability of public domain experimental spectra for this compound, the data presented in this guide are based on established spectroscopic principles and data from structurally similar molecules.

Chemical Structure and Properties

This compound, also known as (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, is a chiral primary amine. Its rigid bicyclic structure, derived from camphor, makes it a valuable chiral auxiliary and building block in asymmetric synthesis.

Chemical Formula: C₁₀H₁₉N

Molecular Weight: 153.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. The chemical shifts are influenced by the local electronic environment and steric effects.

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| NH₂ | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |

| CH-NH₂ | ~2.7 | Doublet of doublets | Coupled to the adjacent bridgehead and methylene protons. |

| Bridgehead CH | 1.5 - 2.0 | Multiplet | Complex splitting due to coupling with multiple neighboring protons. |

| CH₂ (ring) | 1.0 - 1.9 | Multiplets | Diastereotopic protons will have different chemical shifts and will show complex splitting patterns. |

| CH₃ (gem-dimethyl) | ~0.8 and ~0.9 | Singlets | The two methyl groups on the same carbon are diastereotopic and are expected to have slightly different chemical shifts. |

| CH₃ (bridgehead) | ~1.0 | Singlet |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct carbon signals are expected.

| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |

| C-NH₂ | ~58 | Carbon attached to the nitrogen is deshielded. |

| Bridgehead C | ~48, ~49 | Quaternary and tertiary bridgehead carbons. |

| CH₂ (ring) | 20 - 40 | Methylene carbons of the bicyclic ring. |

| C(CH₃)₂ | ~47 | Quaternary carbon of the gem-dimethyl group. |

| CH₃ (gem-dimethyl) | ~20, ~14 | The two methyl carbons are diastereotopic. |

| CH₃ (bridgehead) | ~12 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an amine sample is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the primary amine.

Predicted IR Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3400 | Medium, two bands | Characteristic of a primary amine (symmetric and asymmetric stretching). |

| C-H Stretch | 2850 - 2960 | Strong | Aliphatic C-H stretching. |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to strong | Confirms the presence of a primary amine. |

| C-N Stretch | 1020 - 1250 | Medium to weak | Aliphatic amine C-N stretching. |

| N-H Wag | 665 - 910 | Broad, strong | Out-of-plane bending of the N-H bond. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods can be used:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press the powder in a die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted MS Data

For this compound (MW = 153.27), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 153 | [C₁₀H₁₉N]⁺ | Molecular ion (M⁺). According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms. |

| 138 | [M - CH₃]⁺ | Loss of a methyl group. |

| 110 | [M - C₃H₇]⁺ | Loss of an isopropyl group, a common fragmentation for bornane derivatives. |

| 95 | [C₇H₁₁]⁺ | A common fragment in the mass spectra of terpenes and related compounds, corresponding to the bornyl cation after loss of the amino group and rearrangement. |

| 30 | [CH₂NH₂]⁺ | A characteristic fragment for primary amines resulting from alpha-cleavage. |

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using electron ionization (EI) is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid with a sufficient vapor pressure, a direct insertion probe can be used, which is heated to volatilize the sample.

-

-

Ionization:

-

Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Experimental Workflows

The general workflows for each spectroscopic analysis are depicted in the following diagrams.

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-bornylamine

For Researchers, Scientists, and Drug Development Professionals

(R)-bornylamine, a chiral bicyclic amine derived from the natural monoterpene camphor, serves as a valuable building block in asymmetric synthesis and drug discovery. Its rigid chiral scaffold makes it an effective chiral auxiliary and a precursor for synthesizing ligands for asymmetric catalysis and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder or waxy solid at room temperature.[1][2] Its rigid bicyclo[2.2.1]heptane framework is responsible for its high melting point and chirality.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₉N | [3][4] |

| Molecular Weight | 153.26 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or waxy solid | [1][2] |

| Melting Point | 160-163 °C | [3] |

| Boiling Point | 189 °C | [2] |

| Density | 0.923 g/cm³ | [2] |

| Optical Activity | [α]₂₀/D +44° to +46° (c=0.5 in ethanol) | [2] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, chloroform, and diethyl ether. | [5] |

Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 32511-34-5 | [3][4] |

| IUPAC Name | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |

| pKa | ~10-11 (Estimated for similar amines) | |

| Flash Point | 48 °C | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : As a primary amine, this compound exhibits characteristic N-H stretching vibrations.[6] The spectrum will show two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches.[6] An N-H bending vibration is expected around 1650-1580 cm⁻¹.[6] The C-N stretching of the aliphatic amine will appear in the 1250–1020 cm⁻¹ region.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the bicyclic structure, including singlets for the methyl groups and complex multiplets for the methine and methylene protons. The proton attached to the nitrogen-bearing carbon will appear as a distinct signal.

-

¹³C NMR : The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the bicyclic system are well-established, with the carbon attached to the amino group appearing in the range of 50-60 ppm.

-

-

Mass Spectrometry : The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 153. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the nitrogen rule.[7] A common fragmentation pattern for amines is the α-cleavage, which would result in the loss of a methyl group to give a fragment at m/z 138.[2]

Experimental Protocols

Synthesis of this compound from (1R)-(+)-Camphor

This compound can be synthesized from (1R)-(+)-camphor via reductive amination, commonly employing the Leuckart reaction or its modifications.[1]

Reaction: (1R)-(+)-Camphor is reacted with a source of ammonia, such as ammonium formate or formamide, and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine.

Detailed Protocol (Leuckart Reaction using Ammonium Formate):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (1R)-(+)-camphor (1 equivalent) and ammonium formate (2-3 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (2 M) to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for an additional 2-4 hours.

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or crystallization to yield this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

High-Purity (R)-Bornylamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity (R)-bornylamine is critical for the successful synthesis of chiral molecules and the advancement of pharmaceutical research. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and relevant experimental protocols for the use of this compound.

This compound, a chiral amine derived from camphor, serves as a versatile chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereochemical control in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs). The efficacy and safety of such pharmaceuticals are often intrinsically linked to their chirality, demanding stringent control over the purity of starting materials like this compound.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound at various purity grades. High-purity grades, essential for pharmaceutical and research applications, are typically characterized by a high assay (chemical purity) and high enantiomeric excess (e.e.). Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity (Assay) | Optical Activity | Physical Form | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | 359939, 15630 | ≥97% | [α]20/D +44° (c=0.5 in ethanol) | Powder or Waxy Solid | 32511-34-5 |

| TCI America | B0707 | >98.0% (GC) | [α]20/D +44.0° (c=0.5 in ethanol) | Crystalline Powder | 32511-34-5 |

| Santa Cruz Biotechnology | sc-239525 | Not specified | Not specified | Solid | 32511-34-5 |

| ChemicalBook | CB7684494 | ≥97.0% (NT) | [α]20/D +46±2° (c=0.5% in ethanol) | Powder or Waxy Solid | 32511-34-5 |

Note: Specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Synthesis and Purification of High-Purity this compound

The industrial synthesis of high-purity this compound typically starts from (+)-camphor, a readily available natural product. The general synthetic route involves the conversion of the camphor's ketone group to an amine. A common method is the reductive amination of camphor.

A crucial step in ensuring the high enantiomeric purity of this compound is the chiral resolution process. One established method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1][2][3] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure this compound enantiomer.

The logical workflow for the synthesis and purification can be visualized as follows:

Quality Control and Analytical Methods

Ensuring the high purity of this compound requires rigorous analytical testing. The primary parameters of interest are chemical purity (assay) and enantiomeric purity (enantiomeric excess).

1. Chemical Purity (Assay) Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a common and reliable method for determining the chemical purity of volatile compounds like bornylamine.[4][5][6]

Experimental Protocol: GC-FID for Chemical Purity

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. For amines, a base-deactivated column is recommended to improve peak shape.[6]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Enantiomeric Purity (Enantiomeric Excess) Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A chiral column is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compound. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

A typical quality control workflow for incoming this compound would involve these analytical steps.

Conclusion

For researchers and professionals in drug development, the selection of high-purity this compound is a foundational step in ensuring the stereochemical integrity of their synthetic products. By understanding the available commercial sources, the underlying principles of its synthesis and purification, and the detailed analytical methods for quality control, scientists can confidently incorporate this valuable chiral building block into their research and development endeavors. It is always recommended to obtain and review the supplier's Certificate of Analysis for each lot to ensure it meets the specific requirements of the intended application.

References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

The Enduring Legacy of (R)-Bornylamine in Chiral Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Bornylamine, a chiral amine derived from the naturally abundant monoterpene camphor, holds a significant place in the historical and practical landscape of stereochemistry. Its rigid bicyclic structure and the strategic placement of its amino group have made it a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in molecules. This technical guide delves into the historical context, key applications, and experimental methodologies associated with this compound in the realm of chiral chemistry, providing a comprehensive resource for professionals in research and drug development.

Historical Context and Synthesis

The journey of bornylamine in organic chemistry is intrinsically linked to the exploration of natural products. Early investigations into the structure and reactivity of camphor, a readily available chiral starting material, paved the way for the synthesis of its amine derivatives.

One of the earliest methods for the preparation of bornylamine was reported by Leuckart and Bach in 1887. Their approach involved the reductive amination of camphor. A significant improvement to this process was later developed by Forster, who utilized the reduction of camphoroxime with sodium in amylic alcohol. This modified method offered a more efficient and practical route to bornylamine, making it more accessible for further studies and applications.

The inherent chirality of camphor, specifically the (+)-camphor enantiomer, provides a direct pathway to (1R)-endo-(-)-bornylamine. This natural chirality is the cornerstone of its utility in asymmetric synthesis and resolution.

This compound as a Chiral Resolving Agent

One of the most historically significant and enduring applications of this compound is as a chiral resolving agent for racemic carboxylic acids. The fundamental principle of this technique lies in the formation of diastereomeric salts. When a racemic mixture of a carboxylic acid is treated with an enantiomerically pure chiral amine like this compound, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.

General Workflow for Resolution

The process of resolving a racemic carboxylic acid using this compound typically follows a well-defined workflow.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and crystallization conditions will need to be optimized for each individual acid.

Materials:

-

Racemic carboxylic acid

-

(1R)-(-)-endo-Bornylamine

-

Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve equimolar amounts of the racemic carboxylic acid and (1R)-(-)-endo-bornylamine in a minimal amount of a suitable hot solvent.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration. The crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other diastereomer.

-

Purification: The purity of the isolated diastereomeric salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

-

Isolation of the Carboxylic Acid: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

-

Recovery of the Resolving Agent: The aqueous filtrate from the previous step contains the hydrochloride salt of this compound. Basification with a strong base (e.g., NaOH) will liberate the free amine, which can be extracted with an organic solvent, dried, and distilled for reuse.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner (acidification) to recover the other enantiomer of the carboxylic acid, although it will likely be of lower enantiomeric purity.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound can also be employed as a chiral auxiliary. In this approach, the chiral amine is covalently attached to a prochiral substrate to form a new chiral molecule. The stereocenter of the bornylamine moiety then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Formation of Chiral Imines and Enamines

A common strategy involves the condensation of this compound with an aldehyde or ketone to form a chiral imine or enamine. These chiral intermediates can then undergo diastereoselective reactions, such as alkylations or additions. The bulky and rigid bornyl group effectively shields one face of the imine or enamine double bond, directing the approach of the reagent to the less hindered face.

Quantitative Data

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While extensive quantitative data for a wide range of reactions using this compound as a chiral auxiliary is not as prevalent in modern literature as for some other auxiliaries, historical studies have demonstrated its utility in achieving moderate to good levels of stereocontrol. The table below summarizes hypothetical, yet representative, data for such transformations.

| Substrate | Reagent | Reaction Type | Diastereomeric/Enantiomeric Excess (%) |

| Prochiral Ketone | This compound, then LDA/Alkyl Halide | Alkylation of Chiral Enamine | 60-85% d.e. |

| Racemic α-Halo Ester | This compound | Nucleophilic Substitution | 50-70% d.e. |

| Prochiral Aldehyde | This compound, then Grignard Reagent | Addition to Chiral Imine | 55-80% d.e. |

Table 1: Representative quantitative data for asymmetric syntheses involving this compound.

Conclusion

This compound, a chiral molecule readily accessible from a natural source, has played a foundational role in the development of chiral chemistry. Its application as a resolving agent for racemic carboxylic acids remains a robust and practical technique. While its use as a chiral auxiliary in asymmetric synthesis has been superseded in many areas by more modern and highly selective reagents, the principles of its application continue to be instructive. For researchers and professionals in drug development, an understanding of the historical context and practical application of this compound provides valuable insight into the fundamental strategies of stereochemical control that underpin modern asymmetric synthesis.

An In-depth Technical Guide to the Enantiomeric Purity Determination of (R)-bornylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-bornylamine is a chiral amine derived from camphor, serving as a valuable building block in asymmetric synthesis and pharmaceutical development. The stereochemical integrity of this compound is paramount, as the biological activity and toxicity of its enantiomers can differ significantly. Therefore, accurate determination of its enantiomeric purity is a critical step in quality control and regulatory compliance. This technical guide provides an in-depth overview of the principal analytical methodologies for quantifying the enantiomeric excess (ee) of this compound. It covers the theoretical principles, detailed experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Optical Rotation (Polarimetry). Comparative data is presented to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Introduction to Enantiomeric Purity

Enantiomers are non-superimposable mirror images of a chiral molecule that exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with other chiral entities, including polarized light and biological receptors. The enantiomeric excess (% ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Accurate ee determination is crucial in the pharmaceutical industry, where different enantiomers of a drug can have varied pharmacological and toxicological profiles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and rapid tool for determining enantiomeric excess.[3] Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To enable differentiation, a chiral environment is introduced to convert the enantiomeric pair into a mixture of diastereomers, which possess distinct physical properties and, therefore, different NMR spectra.[4] This is typically achieved using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[5][6]

Principle: Using Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure compounds that covalently react with the amine functional group of (R)- and (S)-bornylamine.[4][6] This reaction forms a new pair of diastereomeric compounds. The protons in these diastereomers are in chemically non-equivalent environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. The enantiomeric excess can then be calculated by integrating the corresponding signals for each diastereomer.[7]

A common strategy for primary amines involves a three-component derivatization protocol, which forms diastereoisomeric iminoboronate esters that often produce baseline-resolved signals.[7]

Experimental Protocol: Three-Component Derivatization for ¹H NMR Analysis

This protocol is adapted from established methods for primary amines.[7][8]

-

Preparation of Host Solution: Prepare a 50 mM solution by dissolving enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid in deuterated chloroform (CDCl₃). Add 4 Å molecular sieves and allow the solution to dry for at least 10 minutes.[8]

-

Preparation of Analyte Solution: Prepare a 60 mM solution of the bornylamine sample to be analyzed in CDCl₃.

-

Sample Derivatization: In a clean NMR tube, combine 0.3 mL of the bornylamine solution with 0.3 mL of the host solution.[8] Ensure the amine is in slight excess to avoid kinetic resolution.[8]

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The formation of the diastereomeric iminoboronate esters should be rapid.

-

Data Analysis: Identify the pair of well-resolved, diastereotopic signals (e.g., the imine protons). Carefully integrate these two signals.

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100

-

Visualization: NMR Derivatization Workflow

Caption: Workflow for enantiomeric purity analysis via NMR spectroscopy.

Chiral Chromatography

Chiral chromatography is a cornerstone technique for separating enantiomers.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][10] For bornylamine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective.

Principle: Enantioselective Separation on a Chiral Stationary Phase (CSP)

A CSP is an enantiomerically pure material that is immobilized on a support (e.g., silica).[9] As the bornylamine enantiomers pass through the column, they form transient, non-covalent diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer.

Experimental Protocol: Chiral Gas Chromatography (GC)

Chiral GC is well-suited for volatile compounds like bornylamine and its derivatives.

-

Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the amine group. A common method is acylation with trifluoroacetic anhydride (TFAA).

-

Dissolve ~1 mg of the bornylamine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

-

Add 100 µL of TFAA and heat at 60 °C for 15 minutes.

-

Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in a known volume of solvent (e.g., hexane).

-

-

GC System and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).[11]

-

Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is typically used.[1]

-

-

GC Conditions (Typical):

-

Carrier Gas: Helium.[11]

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 180 °C. (Note: This must be optimized).

-

Injection: 1 µL, split mode (e.g., 50:1).

-

-

Data Analysis: Integrate the peak areas for the two separated enantiomers.

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

-

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers high versatility and is a widely used method for enantiomeric purity assessment.[2][10]

-

Sample Preparation: Dissolve an accurately weighed amount of the bornylamine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System and Column: Use an HPLC system with a UV detector (detection at ~210-220 nm).

-

Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Lux® Cellulose-3) is often effective for amines.[10]

-

-

HPLC Conditions (Typical):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and prevent tailing.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis and Calculation: Integrate the peak areas for the two separated enantiomers as described for GC.

Visualization: Chiral Chromatography Workflow

Caption: General workflow for enantiomeric separation by chiral chromatography.

Optical Rotation (Polarimetry)

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] The magnitude and direction of rotation are characteristic of the compound, its concentration, the path length, and the wavelength of light used.

Principle

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[12] A 50:50 mixture (racemate) is optically inactive. The observed specific rotation of a sample is directly proportional to its enantiomeric purity. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the % ee can be determined.

Experimental Protocol

-

Standard Value: Obtain the specific rotation value for pure this compound from a reliable source. For (R)-(+)-Bornylamine, a typical value is [α]²⁰/D +44° (c = 0.5 in ethanol).[14]

-

Sample Preparation: Prepare a solution of the bornylamine sample with a precisely known concentration (c) in the same solvent as the standard (e.g., ethanol).

-

Measurement:

-

Calibrate the polarimeter with a blank (pure solvent).

-

Fill a polarimeter cell of a known path length (l) with the sample solution.

-

Measure the observed optical rotation (α_obs).

-

-

Calculation of Specific Rotation:

-

[α]_sample = α_obs / (c * l)

-

Where 'c' is concentration in g/mL and 'l' is path length in decimeters (dm).

-

-

Calculation of Enantiomeric Excess (% ee):

-

% ee (Optical Purity) = ([α]_sample / [α]_pure_enantiomer) * 100

-

Visualization: Principle of Polarimetry

Caption: Schematic showing the principle of optical rotation measurement.

Comparative Summary of Methods

The choice of method depends on the specific requirements of the analysis, such as the need for high accuracy, throughput, or compliance with regulatory standards.

| Parameter | NMR Spectroscopy (with CDA) | Chiral GC | Chiral HPLC | Optical Rotation (Polarimetry) |

| Principle | Diastereomer formation | Chromatographic separation on CSP | Chromatographic separation on CSP | Measurement of optical activity |

| Accuracy | High (typically ±1-2%) | Very High (±0.1-1%) | Very High (±0.1-1%) | Lower (±5-10%); sensitive to impurities |

| Sensitivity | Moderate | High (FID) | High (UV) | Low; requires higher concentration |

| Analysis Time | Fast (< 30 min per sample) | Moderate (15-45 min per run) | Moderate (10-40 min per run) | Very Fast (< 5 min per sample) |

| Sample Prep | Simple mixing | Derivatization often needed | Simple dissolution | Precise weighing and dissolution |

| Cost (Instrument) | High | Moderate | Moderate-High | Low |

| Cost (Consumables) | Moderate (Deuterated solvents, CDAs) | Low-Moderate (Columns, gases) | High (Columns, solvents) | Very Low |

| Trace Analysis | No | Yes | Yes | No |

| Method Dev. | Moderate | Can be complex | Can be complex | Simple |

| Absolute Config. | Can sometimes be inferred[15] | No | No | Yes (if standard is known) |

Conclusion

Multiple robust and reliable methods exist for determining the enantiomeric purity of this compound.

-

Chiral Chromatography (HPLC and GC) stands as the gold standard, offering the highest accuracy and sensitivity, making it ideal for quality control in pharmaceutical settings.

-

NMR Spectroscopy provides a rapid and accurate alternative, particularly useful for reaction monitoring in a research and development context where speed is essential.[15]

-

Polarimetry serves as a quick, low-cost screening tool, but it lacks the accuracy and sensitivity of chromatographic and spectroscopic methods and is susceptible to interference from optically active impurities.[12]

The selection of the optimal technique requires a careful evaluation of the analytical objective, available resources, and the required level of precision and accuracy. For regulatory purposes, chromatographic methods are almost always preferred.

References

- 1. gcms.cz [gcms.cz]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. mdpi.com [mdpi.com]

- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (R)-(+)-Bornylamine 97 32511-34-5 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

The Enigmatic Amines: A Technical Guide to the Natural Occurrence and Biosynthesis of Bornylamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural world of bornylamine isomers, exploring their presence in the plant kingdom and the intricate biosynthetic pathways that lead to their formation. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, offering insights into the quantitative distribution, and the enzymatic processes governing the synthesis of these fascinating bicyclic monoterpenoid amines.

Natural Occurrence of Bornylamine Isomers

Bornylamine and its derivatives, such as bornyl acetate, are constituents of the essential oils of several plant species. While extensive quantitative data for bornylamine isomers remains elusive in publicly available literature, their presence has been noted in various aromatic and medicinal plants. The primary isomers of concern are the endo and exo forms, arising from the stereochemistry of the amine group on the bornane skeleton.

Table 1: Quantitative Data on Bornylamine and Related Precursors in Select Plant Species

| Plant Species | Compound | Isomer(s) | Plant Part | Concentration/Yield | Analytical Method | Reference(s) |

| Valeriana officinalis L. | Bornyl acetate | (-)-Bornyl acetate | Subterranean parts | Major component | GC, GC-MS | [1] |

| Valeriana officinalis L. | Bornyl acetate | Not specified | Roots | 11.15% of essential oil | HS-SPME-GC-MS | [2] |

| Valeriana officinalis L. | Bornyl acetate | Not specified | Roots | 48.2% of essential oil | GC-MS, GC-FID | [3] |

| Tanacetum vulgare L. | Camphor | Not specified | Flower heads | >18.5% in 13 genotypes | GC-MS | [4] |

| Tanacetum vulgare L. | Bornyl acetate | Not specified | Flower heads | Major component | GC-MS | [4] |

Note: Direct quantitative data for endo- and exo-bornylamine is scarce. The table includes data on the precursor camphor and the related compound bornyl acetate to indicate potential sources of bornylamine.

Biosynthesis of Bornylamine Isomers: A Putative Pathway

The biosynthesis of bornylamine is intrinsically linked to the well-established monoterpene pathway. While a complete and experimentally verified pathway for bornylamine is not fully elucidated, a putative pathway can be constructed based on the known biosynthesis of its precursors and the general mechanisms of enzymatic amination.

The journey begins with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

Caption: Putative biosynthetic pathway of bornylamine from geranyl pyrophosphate.

The key steps in this proposed pathway are:

-

Cyclization of Geranyl Pyrophosphate (GPP): The enzyme (+)-bornyl diphosphate synthase catalyzes the cyclization of GPP to form bornyl diphosphate (BPP).

-

Formation of Borneol: A phosphatase subsequently hydrolyzes BPP to yield (+)-borneol.

-

Oxidation to Camphor: Borneol dehydrogenase, an oxidoreductase, then oxidizes (+)-borneol to the ketone, (+)-camphor.

-

Putative Amination of Camphor: This is the critical and least understood step. It is hypothesized that an aminotransferase or an amine dehydrogenase catalyzes the reductive amination of camphor to produce bornylamine. This enzymatic step would likely utilize an amino donor, such as an amino acid, and a cofactor like pyridoxal phosphate (for transaminases) or NAD(P)H (for dehydrogenases). The stereoselectivity of this enzyme would determine the ratio of endo- and exo- bornylamine isomers produced.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of bornylamine isomers, as well as for the characterization of the enzymes involved in their biosynthesis.

Extraction of Bornylamine-Containing Essential Oils

3.1.1. Steam Distillation

This is a common method for extracting essential oils from plant material.[5][6][7][8][9]

-

Apparatus: Clevenger-type apparatus, heating mantle, round bottom flask, condenser.

-

Procedure:

-

Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of Valeriana officinalis roots).

-

Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

After cooling, carefully collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.

-

3.1.2. Solvent Extraction

This method is suitable for extracting a broader range of compounds, including those that may not be volatile with steam.[10][11]

-

Apparatus: Soxhlet extractor or a flask for maceration, rotary evaporator.

-

Solvents: Ethanol, methanol, hexane, or dichloromethane.

-

Procedure (Maceration):

-

Place a known amount of powdered plant material in a flask.

-

Add a sufficient volume of the chosen solvent to completely cover the plant material.

-

Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

-

Filter the extract to remove the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Caption: A typical experimental workflow for the analysis of bornylamine isomers.

Analytical Methodologies

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the volatile components of essential oils.[12][13][14][15]

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program would be: start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

-

Injector and Detector Temperatures: 250°C and 280°C, respectively.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak areas in the chromatogram. For absolute quantification, a calibration curve with an internal or external standard is required.

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for the separation and quantification of endo- and exo- bornylamine isomers.[16][17][18][19]

-

Instrument: HPLC system with a UV or diode array detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for the specific separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm, especially if derivatized).

-

Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve prepared with pure standards of each isomer.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of the endo- and exo- isomers of bornylamine.

-

Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to determine the stereochemistry. The coupling constants and chemical shifts of the protons on C2 (bearing the amine group) and the adjacent bridgehead protons are particularly diagnostic for distinguishing between the endo and exo isomers.

Enzyme Assays

3.3.1. Transaminase Activity Assay

This assay can be used to screen for and characterize aminotransferases capable of converting camphor to bornylamine.[20][21][22][23][24]

-

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Camphor (substrate)

-

An amino donor (e.g., L-alanine, L-glutamate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Extract the product (bornylamine) with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS or chiral HPLC to identify and quantify the bornylamine isomers produced.

-

The activity can be expressed as the amount of product formed per unit time per amount of enzyme.

-

3.3.2. Amine Dehydrogenase Activity Assay

This assay is used to measure the activity of amine dehydrogenases that may be involved in bornylamine biosynthesis.[25][26]

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Camphor (substrate)

-

Ammonium chloride (amine source)

-

NADH or NADPH (cofactor)

-

Enzyme preparation

-

-

Procedure:

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) using a spectrophotometer.

-

The reaction is initiated by adding the enzyme.

-

The rate of the reaction is proportional to the enzyme activity.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of bornylamine isomers. Further research is needed to isolate and characterize the specific enzymes responsible for the amination of camphor in different plant species and to obtain more comprehensive quantitative data on the natural distribution of these intriguing molecules.

References

- 1. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Variation in volatile compounds from tansy (Tanacetum vulgare L.) related to genetic and morphological differences of genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. coleparmer.com [coleparmer.com]

- 11. Plant materials | Cyberlipid [cyberlipid.gerli.com]

- 12. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia - White Rose Research Online [eprints.whiterose.ac.uk]

Theoretical Calculations on the Structure of (R)-bornylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and conformational landscape of (R)-bornylamine. The bicyclic and chiral nature of this terpene amine makes it a valuable building block in medicinal chemistry and materials science. Understanding its structural properties at an atomic level is crucial for rational drug design and the development of novel chiral catalysts. This document outlines the standard computational workflows, from initial structure generation to detailed conformational analysis, and provides templates for data presentation and visualization.

Introduction to the Theoretical Study of this compound

This compound, a derivative of camphor, possesses a rigid bicyclic [2.2.1] heptane skeleton. Its stereochemistry and conformational flexibility are key determinants of its biological activity and chemical reactivity. Theoretical calculations, particularly quantum chemical methods, offer a powerful approach to investigate its structural and electronic properties with high precision.

A typical theoretical investigation of this compound involves the following key stages:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Conformational Analysis: Identifying and ranking the stability of different spatial orientations of the amine group and other flexible parts of the molecule.

-

Spectroscopic Property Prediction: Calculating properties such as NMR chemical shifts to aid in experimental structure verification.

This guide will detail the protocols for each of these stages, providing a framework for researchers to conduct their own computational studies.

Experimental Protocols: Computational Methodologies

The following sections describe the recommended computational methods for studying this compound. These protocols are based on established best practices for small organic molecules and bicyclic systems.

Software

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include:

-

Gaussian

-

ORCA

-

Q-Chem

-

NWChem

Geometry Optimization

The initial step is to obtain the lowest energy structure of this compound.

Methodology:

-

Initial Structure: An initial 3D structure of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw) or obtained from chemical databases.

-

Level of Theory: Density Functional Theory (DFT) is the most widely used method for geometry optimization of organic molecules due to its balance of accuracy and computational cost. Recommended functionals include:

-

B3LYP: A popular hybrid functional that often provides reliable geometries.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which is beneficial for accurately describing non-covalent interactions.

-

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) can be used.

-

Solvation Model: To simulate the structure in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C-N bond of the amine group.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify low-energy conformers. This can be achieved by:

-

Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically rotating the H-N-C-H dihedral angle.

-

Molecular Dynamics (MD): A short MD simulation at an elevated temperature can be used to explore the conformational space, followed by geometry optimization of snapshots.

-

-

Ranking of Conformers: The identified conformers should be re-optimized at a higher level of theory and basis set (e.g., ωB97X-D/6-311+G(d,p)) to obtain accurate relative energies.

-

Boltzmann Averaging: The contribution of each conformer to the overall properties of the molecule at a given temperature can be estimated using Boltzmann statistics.

Data Presentation

The quantitative results from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Optimized Geometry

The optimized Cartesian coordinates of the lowest energy conformer of this compound should be tabulated.

Table 1: Optimized Cartesian Coordinates (Å) of this compound at the [Level of Theory/Basis Set]

| Atom | X | Y | Z |

| C1 | 0.000000 | 0.000000 | 0.000000 |

| C2 | 0.000000 | 0.000000 | 1.540000 |

| ... | ... | ... | ... |

| N1 | 1.250000 | -0.85000 | 2.100000 |

| H1 | ... | ... | ... |

Key Geometric Parameters

Selected bond lengths, bond angles, and dihedral angles provide insight into the molecular structure.

Table 2: Calculated Geometric Parameters of the Lowest Energy Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.55 |

| C2-N1 | 1.47 |

| ... | ... |

| Bond Angles (°) | |

| C1-C2-C3 | 102.5 |

| C1-C2-N1 | 112.0 |

| ... | ... |

| Dihedral Angles (°) | |

| H-N1-C2-C1 | 60.0, 180.0, -60.0 |

| ... | ... |

Conformational Analysis Results

The relative energies of the stable conformers should be presented to understand their populations.

Table 3: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-C-H) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60 | 0.00 | 60.5 |

| 2 | 180 | 0.50 | 25.0 |

| 3 | -60 | 0.25 | 14.5 |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are essential for visualizing workflows and relationships.

Computational Workflow for Geometry Optimization

Signaling Pathway for Conformational Analysis

Conclusion

This guide has outlined a robust theoretical framework for the structural characterization of this compound. By following the detailed computational protocols, researchers can obtain valuable insights into the geometry, conformational preferences, and spectroscopic properties of this important chiral molecule. The provided templates for data presentation and workflow visualization are intended to ensure clarity, reproducibility, and effective communication of research findings within the scientific community. The application of these computational methods will undoubtedly contribute to the accelerated discovery and development of new drugs and materials based on the this compound scaffold.

Methodological & Application

Application Notes and Protocols for (R)-Bornylamine as a Chiral Auxiliary in Asymmetric Synthesis

Disclaimer: Extensive literature searches did not yield specific documented applications or detailed protocols for the use of (R)-bornylamine as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore generalized based on the principles of well-established chiral auxiliaries and are intended to serve as an illustrative guide for researchers, scientists, and drug development professionals. The quantitative data presented is hypothetical and should be treated as representative examples.

Introduction to this compound as a Potential Chiral Auxiliary

This compound, a chiral amine derived from the natural terpene camphor, possesses a rigid bicyclic structure that can offer a sterically defined environment. This rigidity is a desirable characteristic for a chiral auxiliary, as it can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in asymmetric transformations. By temporarily attaching this compound to a prochiral substrate, it is possible to direct the approach of a reagent to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

The general strategy for employing a chiral auxiliary like this compound involves three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with high diastereoselectivity.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the potential recovery and recycling of the auxiliary.[1]

Potential Applications in Asymmetric Synthesis

This compound could hypothetically be employed in a variety of asymmetric reactions, including:

-

Asymmetric Alkylation of Enolates: For the synthesis of chiral carboxylic acids and their derivatives.

-

Asymmetric Aldol Reactions: To generate chiral β-hydroxy carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition products.

Data Presentation: Hypothetical Performance in Asymmetric Reactions

The following tables summarize the hypothetical quantitative data for the application of this compound as a chiral auxiliary in key asymmetric transformations.

Table 1: Hypothetical Asymmetric Alkylation of N-Propanoyl-(R)-bornylamine

| Entry | Electrophile (R-X) | Solvent | Base | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | CH₃I | THF | LDA | 92 | 95 |

| 2 | BnBr | THF | LDA | 88 | 97 |

| 3 | Allyl Bromide | THF | LDA | 85 | 93 |

Table 2: Hypothetical Asymmetric Aldol Reaction of N-Acetyl-(R)-bornylamine with Aldehydes

| Entry | Aldehyde (R-CHO) | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 85 | 96:4 |

| 2 | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | 78 | 98:2 |

| 3 | Acetaldehyde | Sn(OTf)₂ | CH₂Cl₂ | 82 | 95:5 |

Table 3: Hypothetical Asymmetric Diels-Alder Reaction of N-Acryloyl-(R)-bornylamine

| Entry | Diene | Lewis Acid | Solvent | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 90 | 94 |

| 2 | Isoprene | BF₃·OEt₂ | Toluene | 83 | 91 |

| 3 | 1,3-Butadiene | Me₂AlCl | CH₂Cl₂ | 87 | 89 |

Experimental Protocols (Generalized)

The following are generalized protocols for the use of this compound as a chiral auxiliary. These should be adapted and optimized for specific substrates and reactions.

Protocol 1: Attachment of this compound to a Carboxylic Acid

This protocol describes the formation of an N-acyl-(R)-bornylamine derivative.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq) or other coupling agent

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of N-Acyl-(R)-bornylamine

This protocol outlines a general procedure for the diastereoselective alkylation of an enolate derived from an N-acyl-(R)-bornylamine.

Materials:

-

N-Acyl-(R)-bornylamine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution)

-

Electrophile (e.g., alkyl halide) (1.5 eq)

Procedure:

-

Dissolve the N-acyl-(R)-bornylamine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA (1.2 eq) to the solution and stir for 1 hour at -78 °C to form the enolate.

-

Add the electrophile (1.5 eq) to the reaction mixture and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol provides two common methods for the removal of the chiral auxiliary to yield the final product.

Method A: Hydrolysis to the Carboxylic Acid

Materials:

-

Alkylated N-acyl-(R)-bornylamine (1.0 eq)

-

Tetrahydrofuran (THF)

-

Aqueous lithium hydroxide (LiOH) solution (e.g., 1 M)

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add an excess of aqueous LiOH solution.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1 M HCl to protonate the carboxylic acid.

-

Extract the chiral carboxylic acid with an organic solvent.

-

The this compound auxiliary can be recovered from the acidic aqueous layer by basification and extraction.

-

Dry and purify the carboxylic acid.

Method B: Reductive Cleavage to the Alcohol

Materials:

-

Alkylated N-acyl-(R)-bornylamine (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Lithium aluminum hydride (LiAlH₄) (excess)

Procedure:

-

Dissolve the alkylated product in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add LiAlH₄ in portions.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with the reaction solvent.

-

The filtrate contains the chiral alcohol and the recovered this compound, which can be separated by column chromatography.

Mandatory Visualizations

Caption: General workflow for asymmetric synthesis using this compound.

Caption: Logical steps in asymmetric alkylation with this compound.

Caption: Hypothetical model for stereochemical induction by the bornyl group.

References

Application Note: Synthesis of Chiral Imines from (R)-Bornylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of chiral imines, specifically N-(salicylidene)bornylamine, through the condensation reaction of (R)-bornylamine and salicylaldehyde. Chiral imines are valuable intermediates in asymmetric synthesis, serving as precursors to a variety of chiral ligands and catalysts. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target imine.

Introduction

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] This reaction is reversible and often acid-catalyzed.[3][4] To drive the equilibrium towards the formation of the imine, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents such as molecular sieves.[1] The use of chiral primary amines, such as this compound, allows for the synthesis of chiral imines, which are of significant interest in the field of asymmetric catalysis and the development of novel therapeutic agents.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of N-(salicylidene)bornylamine.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.53 g (10 mmol, 1.0 eq) | |

| Salicylaldehyde | 1.22 g (10 mmol, 1.0 eq) | |

| Solvent | ||

| Toluene | 50 mL | |

| Reaction Conditions | ||

| Temperature | Reflux (~111 °C) | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Product | ||

| Product Name | N-(2-hydroxybenzylidene)-(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |

| Appearance | Yellow solid | |

| Yield | 85-95% (Illustrative) | |

| Melting Point | To be determined | |

| Spectroscopic Data | (Illustrative) | |

| IR (C=N stretch) | ~1630 cm⁻¹ | |

| ¹H NMR (HC=N) | δ ~8.5 ppm | |

| ¹³C NMR (C=N) | δ ~165 ppm |

Experimental Protocol

This protocol describes the synthesis of N-(salicylidene)bornylamine using a Dean-Stark apparatus to remove water.

Materials:

-

This compound

-

Salicylaldehyde

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10 mmol).

-

Dissolve the amine in 50 mL of toluene.

-

Add salicylaldehyde (1.22 g, 10 mmol) to the solution.

-

Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux using a heating mantle.

-

The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until no more water is collected in the trap.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a yellow oil or solid.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

-

Alternative Procedure using Molecular Sieves:

-

To a round-bottom flask, add this compound (10 mmol), salicylaldehyde (10 mmol), and 50 mL of a dry solvent such as diethyl ether or dichloromethane.

-

Add activated 4Å molecular sieves (approximately 10 g).

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter off the molecular sieves and wash them with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization as described above.

Visualizations

Caption: Experimental workflow for the synthesis of N-(salicylidene)bornylamine.

Caption: General reaction scheme for imine formation.

References

(R)-Bornylamine Derivatives in Stereoselective Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals